molecular formula C5H6BrN5O B1527699 3-Amino-6-bromopyrazine-2-carbohydrazide CAS No. 1225062-23-6

3-Amino-6-bromopyrazine-2-carbohydrazide

Cat. No. B1527699
M. Wt: 232.04 g/mol
InChI Key: QMHDHIQYBCUNPW-UHFFFAOYSA-N
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Description

“3-Amino-6-bromopyrazine-2-carbohydrazide” is a chemical compound with the molecular formula C5H4BrN3O . It has a molecular weight of 202.01 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “3-Amino-6-bromopyrazine-2-carbohydrazide” is 1S/C5H4BrN3O/c6-4-1-8-5 (7)3 (2-10)9-4/h1-2H, (H2,7,8) . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-6-bromopyrazine-2-carbohydrazide” are as follows :

Scientific Research Applications

Corrosion Inhibition

ABPT, along with other pyrazine derivatives, has been studied for its potential use as a corrosion inhibitor. A study utilized density functional theory (DFT) and molecular dynamics (MD) simulation to investigate ABPT's effectiveness. The findings suggest that ABPT derivatives could serve as effective corrosion inhibitors, with their performance potentially enhanced by the introduction of an –SH group, indicating a promising area for further research in materials science (Saha et al., 2016).

Synthesis of Complex Molecules

ABPT is also involved in the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery. For example, it's used in the preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles, which are important intermediates in these fields. These compounds are assembled through processes like palladium-mediated α-arylation, showcasing ABPT's utility in constructing pharmacologically relevant structures (Havel et al., 2018).

Anti-Tubercular Activity

Another significant application of ABPT derivatives is in the fight against tuberculosis. A study on microwave-assisted synthesis of 3-amino-N’-benzylidenepyrazine-2-carbohydrazide derivatives revealed that some of these compounds exhibit significant activity against Mycobacterium tuberculosis H37Ra. This research not only highlights ABPT derivatives as potential novel leads for tuberculosis treatment but also emphasizes the importance of structure-activity relationships in designing effective anti-tubercular agents (Miniyar et al., 2019).

Catalytic Applications

The iodine-catalyzed reaction of ABPT with 2-(arylethynyl)benzaldehydes has been explored, revealing its potential in synthesizing hydrazones and 2-arylisoquinolines under metal-free conditions. This application demonstrates ABPT's versatility in catalysis and organic synthesis, offering a pathway to novel organic compounds with possible industrial and pharmaceutical applications (Pan et al., 2018).

Safety And Hazards

The safety information available indicates that “3-Amino-6-bromopyrazine-2-carbohydrazide” has the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

3-amino-6-bromopyrazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN5O/c6-2-1-9-4(7)3(10-2)5(12)11-8/h1H,8H2,(H2,7,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHDHIQYBCUNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyrazine-2-carbohydrazide

Synthesis routes and methods I

Procedure details

To a suspension of methyl 3-amino-6-bromo-pyrazine-2-carboxylate (2.5 g, 10.8 mmol) in ethanol (50 mL) was added hydrazine hydrate (3.2 g, 3 mL, 64.6 mmol) and the reaction mixture heated at 70° C. for 1.5 hours forming a thick yellow solid. The reaction mixture was filtered and the solid washed with water (20 mL) and ethanol (40 mL). The solid was dried in vacuo to yield 3-amino-6-bromo-pyrazine-2-carbohydrazide (2.7 g, 94% yield) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 4.53 (d, J=3.5 Hz, 2H), 7.62 (s, 2H), 8.31 (s, 1H) and 9.78 (s, 1H) ppm; LC/MS m/z 233.1 [M+H]+
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrazine hydrate (23.59 mL, 480.75 mmol) was added dropwise to a stirred mixture of methyl 3-amino-6-bromopyrazine-2-carboxylate (100 g, 418.04 mmol) in EtOH (2 L). The mixture was heated at 50° C. under nitrogen. The resulting thick suspension was stirred at 50° C. for 16 hours. Further hydrazine (2.5 mL) was added in one portion and the suspension was stirred at 50° C. for a further 24 hours. Ethanol (500 mL) was charged to the thick reaction mixture and the mixture was allowed to cool to room temperature. The resulting suspension was filtered and the solid washed with ethanol (1 L) and dried in vacuo to give 3-amino-6-bromopyrazine-2-carbohydrazide (98 g, quantitative) as a cream solid: 1H NMR Spectrum; (DMSO-d6) 4.52 (2H, s), 7.59 (2H, s), 8.30 (1H, s), 9.74 (1H, s); Mass Spectrum [M+H]+=232.
Quantity
23.59 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methyl 3-amino-6-bromo-pyrazine-2-carboxylate (10.18 g, 43.87 mmol) was suspended in EtOH (50.90 mL) and hydrazine hydrate (4.392 g, 4.268 mL, 87.74 mmol) was added and the reaction mixture heated at 70° C. for 2 h. Water (50 mL) was added and the precipitate isolated by filtration. The solid was washed with methanol and dried under vacuum to leave the product as a pale yellow powder (9.8 g, 96% yield); 1H NMR (400 MHz, DMSO) d 4.53 (bs s, 2H), 7.62 (br s, 2H) and 9.78 (br s, 1H) ppm; MS (ES+) 232.06
Quantity
10.18 g
Type
reactant
Reaction Step One
Quantity
4.268 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50.9 mL
Type
solvent
Reaction Step Four
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-6-bromopyrazine-2-carbohydrazide
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Reactant of Route 6
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